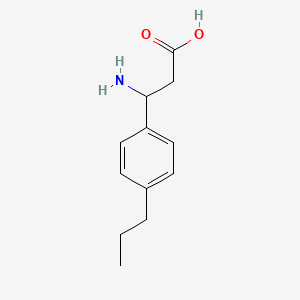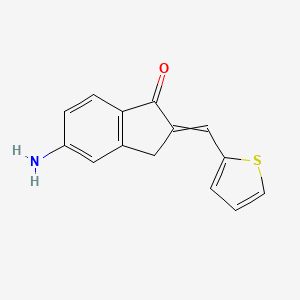![molecular formula C29H33N3O9S2 B12433842 [4-[(2S)-3-amino-1-(isoquinolin-6-ylamino)-1-oxopropan-2-yl]phenyl] 2,4-dimethylbenzoate;methanesulfonic acid](/img/structure/B12433842.png)
[4-[(2S)-3-amino-1-(isoquinolin-6-ylamino)-1-oxopropan-2-yl]phenyl] 2,4-dimethylbenzoate;methanesulfonic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of [4-[(2S)-3-amino-1-(isoquinolin-6-ylamino)-1-oxopropan-2-yl]phenyl] 2,4-dimethylbenzoate;methanesulfonic acid involves a multi-step reaction process. One common method includes the following steps :
Step 1: Reaction of lithium hydroxide monohydrate and dihydrogen peroxide in water and tetrahydrofuran at -5°C.
Step 2: Addition of 2,2,2-trichloro-1,1-dimethylethoxychloroformate in N,N-dimethyl-formamide at 0-10°C.
Step 3: Reflux in dichloromethane at 20°C for 50 hours.
Industrial Production Methods
Industrial production of this compound typically involves similar multi-step synthetic routes, optimized for large-scale production. The use of inert atmospheres and controlled temperatures is crucial to ensure high yield and purity .
Análisis De Reacciones Químicas
Types of Reactions
The compound undergoes various types of chemical reactions, including:
Oxidation: Involving reagents like dihydrogen peroxide.
Reduction: Using agents such as lithium hydroxide monohydrate.
Substitution: With reagents like 2,2,2-trichloro-1,1-dimethylethoxychloroformate.
Common Reagents and Conditions
Oxidation: Dihydrogen peroxide in tetrahydrofuran at low temperatures.
Reduction: Lithium hydroxide monohydrate in water.
Substitution: 2,2,2-trichloro-1,1-dimethylethoxychloroformate in N,N-dimethyl-formamide.
Major Products
The major product formed from these reactions is the target compound, [4-[(2S)-3-amino-1-(isoquinolin-6-ylamino)-1-oxopropan-2-yl]phenyl] 2,4-dimethylbenzoate;methanesulfonic acid .
Aplicaciones Científicas De Investigación
This compound has a wide range of applications in scientific research:
Mecanismo De Acción
The compound exerts its effects by inhibiting the rho kinase enzyme and norepinephrine transporters. This inhibition leads to a reduction in the production of aqueous humor, thereby lowering intraocular pressure. The molecular targets include the conventional trabecular pathway of aqueous humor outflow .
Comparación Con Compuestos Similares
Similar Compounds
Ripasudil: Another rho kinase inhibitor used for similar indications.
Fasudil: A rho kinase inhibitor with broader applications in cardiovascular diseases.
Uniqueness
Netarsudil Mesylate is unique in its dual mechanism of action, targeting both rho kinase and norepinephrine transporters, which makes it particularly effective in reducing intraocular pressure compared to other similar compounds .
Propiedades
Fórmula molecular |
C29H33N3O9S2 |
|---|---|
Peso molecular |
631.7 g/mol |
Nombre IUPAC |
[4-[(2S)-3-amino-1-(isoquinolin-6-ylamino)-1-oxopropan-2-yl]phenyl] 2,4-dimethylbenzoate;methanesulfonic acid |
InChI |
InChI=1S/C27H25N3O3.2CH4O3S/c1-17-3-10-24(18(2)13-17)27(32)33-23-8-5-19(6-9-23)25(15-28)26(31)30-22-7-4-21-16-29-12-11-20(21)14-22;2*1-5(2,3)4/h3-14,16,25H,15,28H2,1-2H3,(H,30,31);2*1H3,(H,2,3,4)/t25-;;/m1../s1 |
Clave InChI |
XETPNKQIRXJYGS-KHZPMNTOSA-N |
SMILES isomérico |
CC1=CC(=C(C=C1)C(=O)OC2=CC=C(C=C2)[C@@H](CN)C(=O)NC3=CC4=C(C=C3)C=NC=C4)C.CS(=O)(=O)O.CS(=O)(=O)O |
SMILES canónico |
CC1=CC(=C(C=C1)C(=O)OC2=CC=C(C=C2)C(CN)C(=O)NC3=CC4=C(C=C3)C=NC=C4)C.CS(=O)(=O)O.CS(=O)(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![(E)-3-[4-(imidazol-1-ylmethyl)phenyl]prop-2-enoic acid](/img/structure/B12433766.png)

![4,4,5,5-Tetramethyl-2-[3-(methylperoxy)phenyl]-1,3,2-dioxaborolane](/img/structure/B12433790.png)

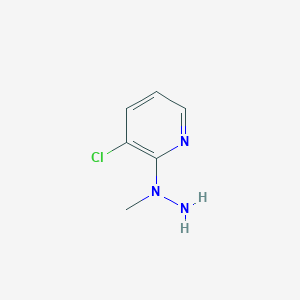
![(2S,3R,4S,5S,6R)-2-[2-[(3S,5R,8R,9R,10R,12R,13R,14R,17S)-3-[(2R,3R,4S,5S,6R)-3-[(2S,3R,4S,5S,6R)-4,5-dihydroxy-6-(hydroxymethyl)-3-[(2S,3R,4S,5R)-3,4,5-trihydroxyoxan-2-yl]oxyoxan-2-yl]oxy-4,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-12-hydroxy-4,4,8,10,14-pentamethyl-2,3,5,6,7,9,11,12,13,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-17-yl]-6-methylhept-5-en-2-yl]oxy-6-[[(2R,3R,4R,5S)-3,4-dihydroxy-5-[[(2S,3R,4S,5R)-3,4,5-trihydroxyoxan-2-yl]oxymethyl]oxolan-2-yl]oxymethyl]oxane-3,4,5-triol](/img/structure/B12433825.png)
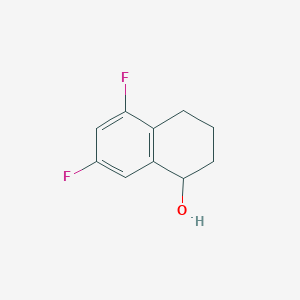
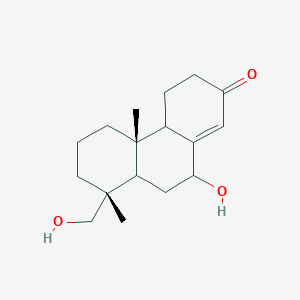

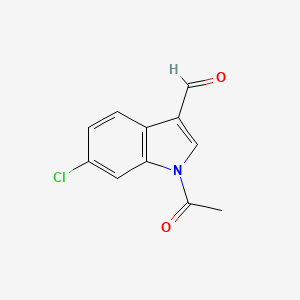
![2H-1,7-Dioxacyclopent[cd]indene-5-carboxylic acid, 2a,4a,7a,7b-tetrahydro-2a-hydroxy-, methyl ester, [2aS-(2aalpha,4aalpha,7aalpha,7balpha)]-](/img/structure/B12433851.png)

